1,5-Dibenzyl 2-oxoimidazolidine-1,5-dicarboxylate
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Overview
Description
1,5-Dibenzyl 2-oxoimidazolidine-1,5-dicarboxylate is a chemical compound with a complex structure that includes aromatic rings and an imidazolidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibenzyl 2-oxoimidazolidine-1,5-dicarboxylate typically involves the reaction of meso-2,3-bis(benzylamino)succinic acid with phenyl chloroformate in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent mixture of tetrahydrofuran and water, with the pH maintained between 9 and 11 . The product is then isolated and purified through a series of extractions and recrystallizations.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibenzyl 2-oxoimidazolidine-1,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1,5-Dibenzyl 2-oxoimidazolidine-1,5-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dibenzyl 2-oxoimidazolidine-1,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
- 1-benzyl 5-tert-butyl 2-oxoimidazolidine-1,5-dicarboxylate
Uniqueness
1,5-Dibenzyl 2-oxoimidazolidine-1,5-dicarboxylate is unique due to its specific substitution pattern and the presence of two benzyl groups. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
dibenzyl 2-oxoimidazolidine-1,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c22-17(25-12-14-7-3-1-4-8-14)16-11-20-18(23)21(16)19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXUCGKIYMDLJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)N1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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